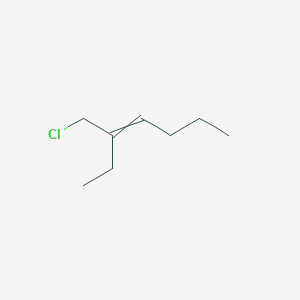
Mercury--polonium (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mercury–polonium (1/1) is a compound formed by the combination of mercury and polonium in a 1:1 ratio. Both elements are known for their unique properties and significant roles in various scientific fields. Mercury is a heavy, silvery metal that is liquid at room temperature, while polonium is a highly radioactive element discovered by Marie and Pierre Curie in 1898 . The combination of these two elements results in a compound with intriguing chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of mercury–polonium (1/1) typically involves the direct reaction of elemental mercury and polonium. This reaction is carried out under controlled conditions to ensure the safety and stability of the compound. The reaction is usually conducted at elevated temperatures, around 300-400°C, to facilitate the formation of the compound .
Industrial Production Methods: Industrial production of mercury–polonium (1/1) is limited due to the highly radioactive nature of polonium. The compound is usually synthesized in small quantities for research purposes. The production process involves the careful handling of polonium to prevent contamination and radiation exposure. The use of specialized equipment and facilities is essential to ensure the safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Mercury–polonium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the properties of both mercury and polonium.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using strong oxidizing agents such as nitric acid. The reaction typically occurs under acidic conditions and results in the formation of mercury and polonium oxides.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride. These reactions are carried out under controlled conditions to prevent the release of radioactive polonium.
Substitution: Substitution reactions involve the replacement of one element in the compound with another. .
Major Products: The major products formed from these reactions include various oxides, halides, and other compounds of mercury and polonium. The specific products depend on the reaction conditions and the reagents used .
Wissenschaftliche Forschungsanwendungen
Mercury–polonium (1/1) has several scientific research applications due to its unique properties:
Chemistry: The compound is used in studies related to nuclear chemistry and radioactive decay.
Biology: Research involving mercury–polonium (1/1) helps in understanding the biological effects of radiation exposure.
Medicine: The compound’s radioactive properties make it useful in certain medical applications, such as targeted radiotherapy for cancer treatment.
Industry: Mercury–polonium (1/1) is used in specialized industrial applications, including the development of antistatic devices and neutron sources.
Wirkmechanismus
The mechanism of action of mercury–polonium (1/1) is primarily related to the radioactive decay of polonium. Polonium emits alpha particles, which are streams of positively charged particles. These alpha particles interact with surrounding molecules, causing ionization and damage to cellular structures. The compound’s effects are mediated through the disruption of molecular targets, including DNA and proteins, leading to cellular damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Polonium Compounds: Polonium forms various compounds, including polonides with metals like lead and bismuth. .
Mercury Compounds: Mercury forms numerous compounds, such as mercuric chloride and mercuric oxide.
Uniqueness: Mercury–polonium (1/1) is unique due to the combination of mercury’s metallic properties and polonium’s intense radioactivityThe compound’s ability to emit alpha particles makes it particularly valuable in studies related to radiation and nuclear chemistry .
Eigenschaften
CAS-Nummer |
65453-88-5 |
|---|---|
Molekularformel |
HgPo |
Molekulargewicht |
409.57 g/mol |
IUPAC-Name |
mercury;polonium |
InChI |
InChI=1S/Hg.Po |
InChI-Schlüssel |
FLQORQYGWZLWAI-UHFFFAOYSA-N |
Kanonische SMILES |
[Hg].[Po] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{6-[(2-Methylacryloyl)amino]hexanoyl}-L-leucine](/img/structure/B14483044.png)

![1,4,6,10,12,15,16,19-Octaoxatrispiro[4.2.2.4.2.2]nonadecane](/img/structure/B14483053.png)
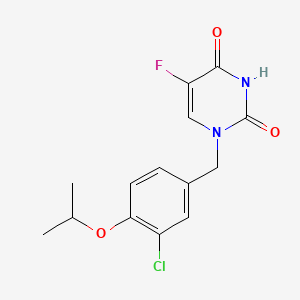
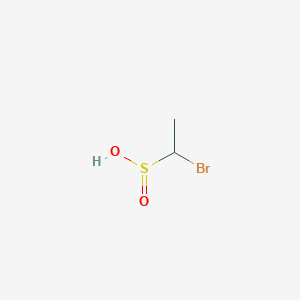
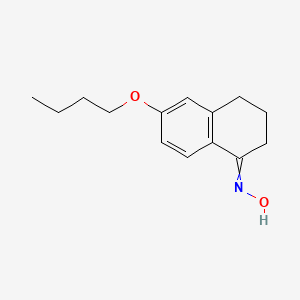
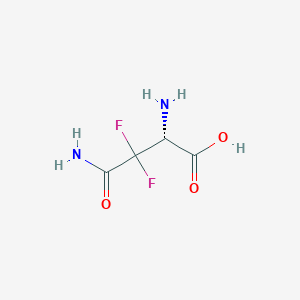



![1,8-Dihydroxy-10-[2-(pyridin-4-yl)ethyl]anthracen-9(10H)-one](/img/structure/B14483110.png)
![3-{[1-Ethyl-2-(methanesulfinyl)cyclopropyl]methyl}-2,3-dihydro-1-benzofuran](/img/structure/B14483115.png)
